N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15(27)22-18-7-4-6-17(13-18)21(28)26-11-9-25(10-12-26)20-14-16-5-2-3-8-19(16)23-24-20/h4,6-7,13-14H,2-3,5,8-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPWANQGFVVVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the cinnoline derivative reacts with piperazine.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the piperazine-cinnoline intermediate with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnoline and piperazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Core Heterocycle Variations The tetrahydrocinnolin in the target compound provides a rigid, planar structure compared to the quinoline in 11c or the triazine in Compound H . This rigidity may enhance binding specificity to enzymes or receptors requiring π-π stacking interactions. In contrast, pyrimidine-containing analogs (e.g., ) prioritize hydrogen-bonding interactions due to their electronegative nitrogen atoms.
Substituent Effects Halogenation: Chlorine or fluorine substituents (e.g., in ) improve metabolic stability and target affinity but may reduce solubility. The target compound lacks halogens, suggesting a focus on balanced pharmacokinetics.
Pharmacological Implications Sodium Channel Inhibition: Compound H’s triazine-piperazine design demonstrates efficacy in pain models, suggesting the target compound’s tetrahydrocinnolin could similarly modulate ion channels. GPCR Targeting: Piperazine-arylacetamide derivatives (e.g., ) show 5-HT1A receptor affinity, implying the target compound may interact with serotonin or dopamine receptors.
Acetamide and piperazine moieties generally enhance aqueous solubility, but the tetrahydrocinnolin’s hydrophobicity may necessitate formulation optimization.
Biological Activity
N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a tetrahydrocinnoline core and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which may include neuroactive properties, anticancer effects, and other therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 344.43 g/mol
- CAS Number: Not specified in the provided data.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits several biological activities:
- Neuroactive Properties: The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Anticancer Activity: Initial assessments suggest that it could inhibit the proliferation of cancer cells.
- Antimicrobial Effects: There is evidence indicating its potential efficacy against various microbial strains.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors and enzymes. For instance:
- Neurotransmitter Receptors: It may modulate the activity of serotonin or dopamine receptors, which are crucial in psychiatric disorders.
- Enzymatic Pathways: The compound might inhibit certain enzymes involved in tumor growth or microbial metabolism.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroactivity | Modulates neurotransmitter systems | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Antimicrobial | Effective against various bacterial strains |
Comparative Analysis with Related Compounds
This compound shares structural similarities with other tetrahydrocinnoline derivatives. This section compares its properties with two related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5,6,7,8-Tetrahydroquinoline | Bicyclic structure with piperidine | Known for neuroactive properties |
| 1-(4-pyridyl)piperazine | Contains a piperazine ring with a pyridine substituent | Exhibits antidepressant effects |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves:
- Step 1 : Formation of the tetrahydrocinnolin core via cyclization reactions under controlled pH and temperature .
- Step 2 : Introduction of the piperazine moiety using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3 : Acetamide functionalization via condensation with acetyl chloride or activated esters .
- Optimization : Reaction parameters (e.g., solvent polarity, temperature gradients) are adjusted to improve yield. For example, using dichloromethane/ethyl acetate gradients in normal-phase chromatography enhances purification .
Q. How is the compound structurally characterized to confirm purity and identity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., δ 7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- HPLC : Purity >95% is achieved via reverse-phase chromatography with UV detection at 254 nm .
- Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., ChemDraw simulations) resolves ambiguities .
Q. What in vitro assays are recommended for initial biological screening?
- Target Prioritization :
- Kinase Inhibition : Use ADP-Glo™ assays to evaluate activity against kinases (e.g., MAPK, PI3K) due to structural similarity to imidazo-pyrazine derivatives .
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Strategy :
- Core Modifications : Synthesize analogs with substituents at the tetrahydrocinnolin 3-position (e.g., Cl, CF₃) to probe steric/electronic effects .
- Piperazine Substitution : Replace 5,6,7,8-tetrahydrocinnolin with triazolo-pyrazine or quinoline cores to assess binding affinity changes .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with docking scores in kinase active sites .
Q. What experimental approaches resolve contradictions in biological data (e.g., divergent IC₅₀ values across assays)?
- Troubleshooting :
- Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based methods .
- Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to mitigate aggregation artifacts .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
Q. How can synthetic challenges (e.g., low yield in piperazine coupling) be addressed?
- Solutions :
- Catalyst Optimization : Transition from Pd(OAc)₂ to Xantphos-Pd catalysts improves Buchwald-Hartwig coupling yields by 30% .
- Protecting Groups : Use Boc-protected intermediates to prevent side reactions during amide bond formation .
- Purification : Combine normal-phase and amine-phase chromatography for challenging separations (e.g., piperazine byproducts) .
Q. What computational methods predict pharmacokinetic properties and toxicity?
- In Silico Tools :
- ADME Prediction : SwissADME estimates logP (2.8), CNS permeability (-2.1), and CYP450 interactions .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., acetamide moiety) .
- Validation : Compare predictions with in vitro microsomal stability (e.g., human liver microsomes) and Ames test results .
Q. How are in vivo efficacy studies designed to evaluate therapeutic potential?
- Protocol Design :
- Animal Models : Use CFA-induced inflammatory pain models (rats) for analgesic efficacy, leveraging structural similarity to sodium channel blockers .
- Dosing : Optimize bioavailability via IP administration (10 mg/kg) with pharmacokinetic sampling over 24h .
- Endpoint Analysis : Measure cytokine levels (IL-6, TNF-α) and neuronal activation markers (c-Fos) in spinal cord tissue .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
